molecular formula C4H11ClN2 B040670 (S)-(+)-3-Aminopyrrolidine dihydrochloride CAS No. 116183-83-6

(S)-(+)-3-Aminopyrrolidine dihydrochloride

Cat. No.: B040670
CAS No.: 116183-83-6
M. Wt: 122.60 g/mol
InChI Key: NPPLFOLRHWBLKV-WCCKRBBISA-N
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Description

(S)-(+)-3-Aminopyrrolidine dihydrochloride is an aminopyrrolidine derivative. It is a key intermediate in the synthesis of a large number of chiral drugs. The compound is known for its applications in the pharmaceutical industry, particularly in the synthesis of antibiotics and other therapeutic agents .

Scientific Research Applications

(S)-(+)-3-Aminopyrrolidine dihydrochloride has a wide range of scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(+)-3-Aminopyrrolidine dihydrochloride typically involves the use of palladium and methanol as raw materials. One common synthetic route includes the hydrogenation of (S)-1-benzyl-3-aminopyrrolidine, followed by the addition of hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale hydrogenation processes. These methods are designed to ensure high yield and purity of the final product. The reaction conditions are carefully controlled to maintain the desired stereochemistry and to minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

(S)-(+)-3-Aminopyrrolidine dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include various chiral amines, amides, and imines. These products are often used as intermediates in the synthesis of more complex pharmaceutical compounds .

Mechanism of Action

The mechanism of action of (S)-(+)-3-Aminopyrrolidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, thereby modulating various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (S)-(+)-3-Aminopyrrolidine dihydrochloride include:

Uniqueness

What sets this compound apart from these similar compounds is its specific stereochemistry and its high purity, which are crucial for its effectiveness as an intermediate in the synthesis of chiral drugs. Its unique properties make it highly valuable in pharmaceutical research and industrial applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of (S)-(+)-3-Aminopyrrolidine dihydrochloride can be achieved through the resolution of racemic 3-Aminopyrrolidine using a chiral acid. The resulting (S)-(+)-3-Aminopyrrolidine can then be converted to its dihydrochloride salt.", "Starting Materials": [ "3-Aminopyrrolidine", "Chiral acid (e.g. tartaric acid, camphorsulfonic acid)" ], "Reaction": [ "Resolution of racemic 3-Aminopyrrolidine using a chiral acid to obtain (S)-(+)-3-Aminopyrrolidine", "Dissolve (S)-(+)-3-Aminopyrrolidine in hydrochloric acid and add diethyl ether to precipitate the dihydrochloride salt", "Filter and wash the solid with diethyl ether to obtain (S)-(+)-3-Aminopyrrolidine dihydrochloride" ] }

CAS No.

116183-83-6

Molecular Formula

C4H11ClN2

Molecular Weight

122.60 g/mol

IUPAC Name

(3S)-pyrrolidin-3-amine;hydrochloride

InChI

InChI=1S/C4H10N2.ClH/c5-4-1-2-6-3-4;/h4,6H,1-3,5H2;1H/t4-;/m0./s1

InChI Key

NPPLFOLRHWBLKV-WCCKRBBISA-N

Isomeric SMILES

C1CNC[C@H]1N.Cl

SMILES

C1CNCC1N.Cl.Cl

Canonical SMILES

C1CNCC1N.Cl

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-(+)-3-Aminopyrrolidine dihydrochloride
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(S)-(+)-3-Aminopyrrolidine dihydrochloride
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(S)-(+)-3-Aminopyrrolidine dihydrochloride
Reactant of Route 4
(S)-(+)-3-Aminopyrrolidine dihydrochloride
Reactant of Route 5
(S)-(+)-3-Aminopyrrolidine dihydrochloride
Reactant of Route 6
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